molecular formula C14H9IN2O B5500477 5-(2-iodophenyl)-3-phenyl-1,2,4-oxadiazole

5-(2-iodophenyl)-3-phenyl-1,2,4-oxadiazole

Cat. No.: B5500477
M. Wt: 348.14 g/mol
InChI Key: BKYODFASOKWLGM-UHFFFAOYSA-N
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Description

5-(2-iodophenyl)-3-phenyl-1,2,4-oxadiazole: is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of an iodophenyl group and a phenyl group attached to the oxadiazole ring

Scientific Research Applications

Chemistry: 5-(2-iodophenyl)-3-phenyl-1,2,4-oxadiazole is used as a building block in organic synthesis

Biology and Medicine: The compound has shown potential in biological studies due to its ability to interact with biological targets. It is being investigated for its antimicrobial and anticancer properties, although detailed studies are still ongoing.

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-iodophenyl)-3-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-iodobenzohydrazide with benzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The iodophenyl group in 5-(2-iodophenyl)-3-phenyl-1,2,4-oxadiazole can undergo substitution reactions, where the iodine atom is replaced by other substituents. Common reagents for these reactions include organometallic compounds such as Grignard reagents.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less common in the literature.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as Grignard reagents (e.g., phenylmagnesium bromide) are used under anhydrous conditions to facilitate the substitution of the iodine atom.

    Oxidation and Reduction Reactions: Standard oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., sodium borohydride) can be employed under appropriate conditions.

Major Products Formed:

    Substitution Reactions: The major products are typically the substituted phenyl derivatives, where the iodine atom is replaced by the desired substituent.

    Oxidation and Reduction Reactions: The products depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-(2-iodophenyl)-3-phenyl-1,2,4-oxadiazole is not fully understood, but it is believed to involve interactions with specific molecular targets. In biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

    5-phenyl-1,2,4-oxadiazole: Lacks the iodophenyl group, resulting in different chemical properties and reactivity.

    2-iodophenyl-1,2,4-oxadiazole: Similar structure but lacks the phenyl group, leading to variations in its applications and reactivity.

Uniqueness: The presence of both the iodophenyl and phenyl groups in 5-(2-iodophenyl)-3-phenyl-1,2,4-oxadiazole imparts unique chemical properties, making it a versatile compound for various applications. Its ability to undergo substitution reactions and its potential biological activity distinguish it from other oxadiazole derivatives.

Properties

IUPAC Name

5-(2-iodophenyl)-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9IN2O/c15-12-9-5-4-8-11(12)14-16-13(17-18-14)10-6-2-1-3-7-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYODFASOKWLGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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